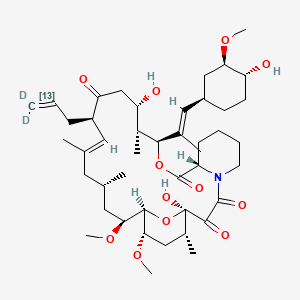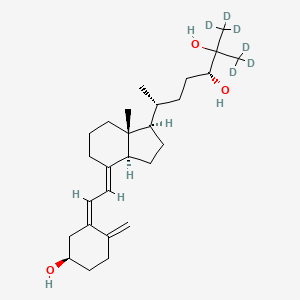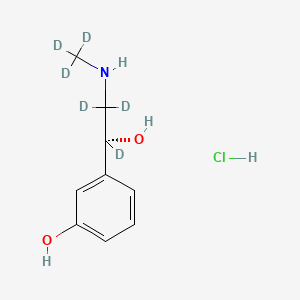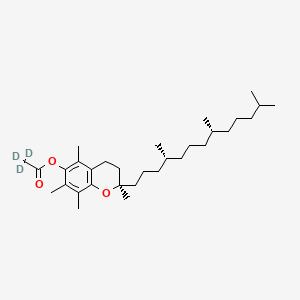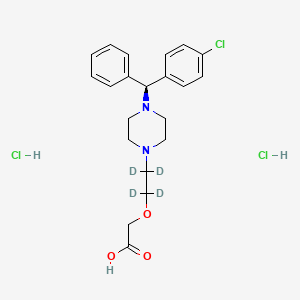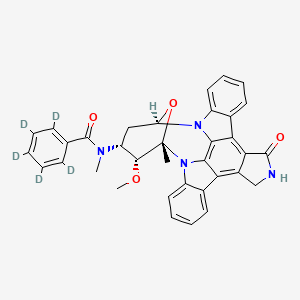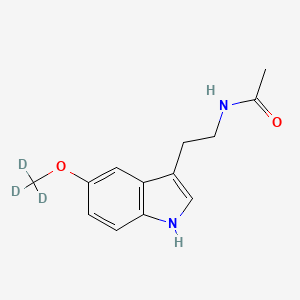
Melatonin Methoxy-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melatonin Methoxy-d3 is a deuterated form of melatonin, a methoxy indolamine compound primarily synthesized and secreted from the pineal gland of humans and other mammals at night in response to darkness . This molecule is derived from serotonin, a specialized product of the amino acid tryptophan . This compound is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Melatonin Methoxy-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.
Reduction: The major product is the hydroxylated form of melatonin.
Substitution: The major products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Melatonin Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of melatonin.
Mécanisme D'action
Melatonin Methoxy-d3 exerts its effects through several mechanisms:
Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.
Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
- N1-acetyl-5-methoxykynuramine (AMK)
- N-acetylserotonin
- Serotonin
- 5-hydroxytryptophan
- N-acetyltryptophan
Uniqueness
Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
Clé InChI |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |
SMILES canonique |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


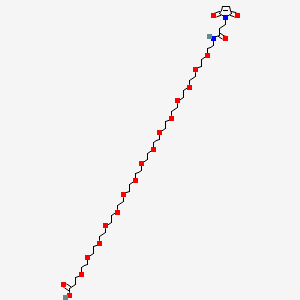
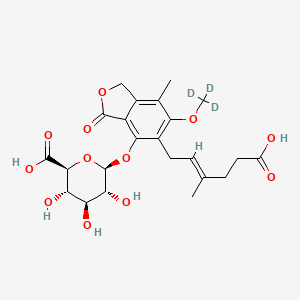
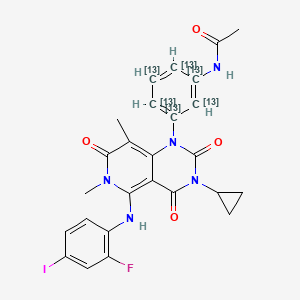
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

